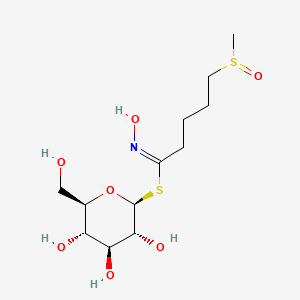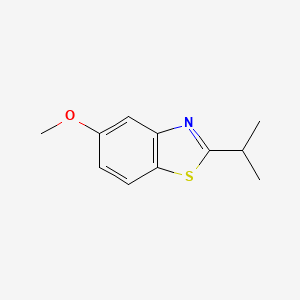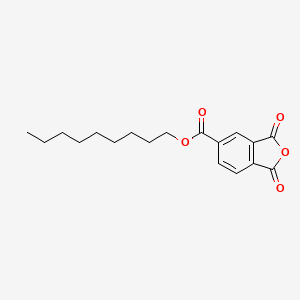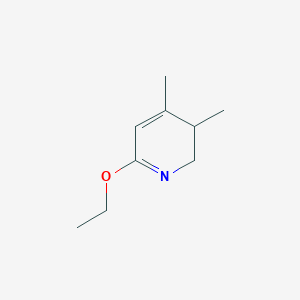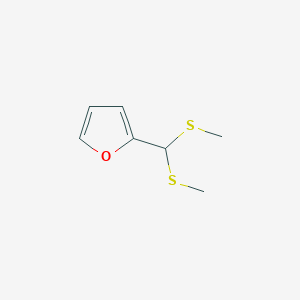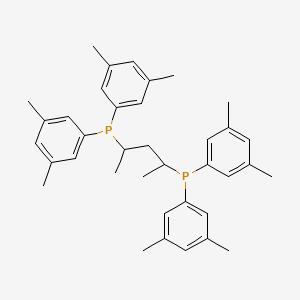
4-Bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) typically involves the use of a CuCl catalyst in combination with the biphosphine ligand and a base such as potassium tert-butoxide (KOtBu). The reaction conditions are optimized to achieve high enantioselectivity (95%) and yield (81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using transition metal-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, often facilitated by its phosphine groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Bases: Such as potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, particularly in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) involves its role as a ligand in transition metal-catalyzed reactions. The compound coordinates with metal centers, facilitating the formation of reactive intermediates and promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- (SP,S P)-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
- ®-1,1-Bis(bis(4-methoxy-3,5-dimethylphenyl)phosphino)-2,2-bis®-α-(dimethylamino)benzyl ferrocene
Uniqueness
(2R,4R)-Pentane-2,4-diylbis(bis(3,5-dimethylphenyl)phosphine) is unique due to its high enantioselectivity and efficiency in catalysis. Compared to similar compounds, it offers superior performance in certain asymmetric synthesis reactions, making it a preferred choice for researchers and industrial applications.
Properties
Molecular Formula |
C37H46P2 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphanylpentan-2-yl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C37H46P2/c1-24-11-25(2)16-34(15-24)38(35-17-26(3)12-27(4)18-35)32(9)23-33(10)39(36-19-28(5)13-29(6)20-36)37-21-30(7)14-31(8)22-37/h11-22,32-33H,23H2,1-10H3 |
InChI Key |
BQUNSIYVDVZZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)CC(C)P(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
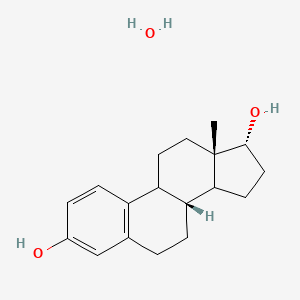
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
